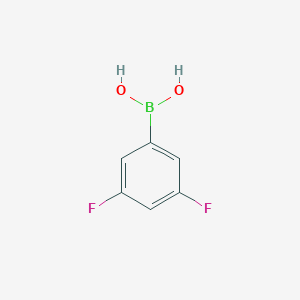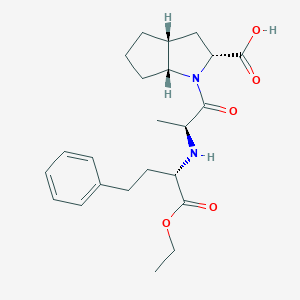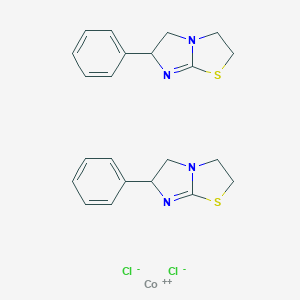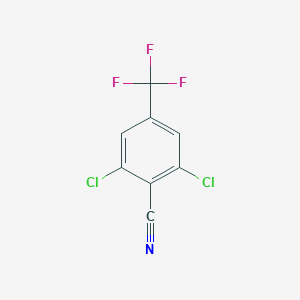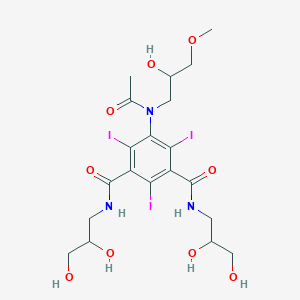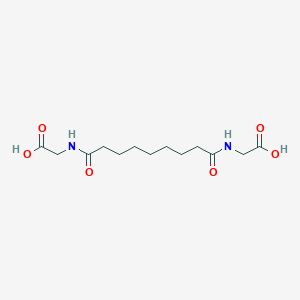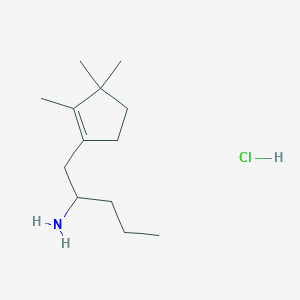
2-Amino-1-(2,3,3-trimethylcyclopent-1-en-1-yl)pentane hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-1-(2,3,3-trimethylcyclopent-1-en-1-yl)pentane hydrochloride, also known as Octodrine or DMHA, is a synthetic compound that has been gaining popularity in the scientific research community due to its potential applications in various fields.
作用機序
The exact mechanism of action of 2-Amino-1-(2,3,3-trimethylcyclopent-1-en-1-yl)pentane hydrochloride is not fully understood. However, it is believed to work by increasing the levels of certain neurotransmitters in the brain, such as dopamine and norepinephrine, which are involved in cognitive function and mood regulation.
生化学的および生理学的効果
Studies have shown that 2-Amino-1-(2,3,3-trimethylcyclopent-1-en-1-yl)pentane hydrochloride can have various biochemical and physiological effects. It has been found to increase energy levels, improve focus and concentration, and enhance athletic performance. It has also been shown to have potential neuroprotective effects, which could make it a potential treatment for neurological disorders such as Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of using 2-Amino-1-(2,3,3-trimethylcyclopent-1-en-1-yl)pentane hydrochloride in lab experiments is that it is relatively easy to synthesize and can be obtained in large quantities. However, one limitation is that there is still a lack of understanding of its exact mechanism of action, which makes it difficult to design experiments that can fully explore its potential applications.
将来の方向性
There are several future directions for research on 2-Amino-1-(2,3,3-trimethylcyclopent-1-en-1-yl)pentane hydrochloride. One potential area of research is exploring its potential use as a treatment for neurological disorders such as Alzheimer's disease. Additionally, further studies could be done to explore its potential use in improving athletic performance and cognitive function. Finally, more research could be done to fully understand its mechanism of action and potential applications in various fields.
合成法
2-Amino-1-(2,3,3-trimethylcyclopent-1-en-1-yl)pentane hydrochloride is synthesized through the reaction of 3,5-dimethylpyrazole with 4-methyl-2-pentanone. The resulting product is then reacted with hydrochloric acid to produce the final compound.
科学的研究の応用
2-Amino-1-(2,3,3-trimethylcyclopent-1-en-1-yl)pentane hydrochloride has been found to have potential applications in various scientific research fields. It has been studied for its potential use in improving cognitive function, enhancing athletic performance, and as a potential treatment for neurological disorders such as Alzheimer's disease.
特性
CAS番号 |
147960-75-6 |
|---|---|
製品名 |
2-Amino-1-(2,3,3-trimethylcyclopent-1-en-1-yl)pentane hydrochloride |
分子式 |
C13H26ClN |
分子量 |
231.8 g/mol |
IUPAC名 |
1-(2,3,3-trimethylcyclopenten-1-yl)pentan-2-amine;hydrochloride |
InChI |
InChI=1S/C13H25N.ClH/c1-5-6-12(14)9-11-7-8-13(3,4)10(11)2;/h12H,5-9,14H2,1-4H3;1H |
InChIキー |
PTKFPIDSTWZZKF-UHFFFAOYSA-N |
SMILES |
CCCC(CC1=C(C(CC1)(C)C)C)N.Cl |
正規SMILES |
CCCC(CC1=C(C(CC1)(C)C)C)N.Cl |
同義語 |
1-Cyclopentene-1-ethanamine, alpha-propyl-2,3,3-trimethyl-, hydrochlor ide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



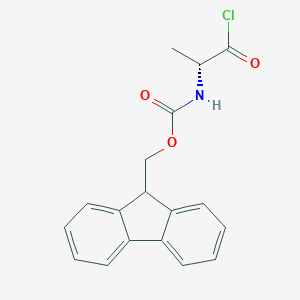
![(S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid](/img/structure/B125874.png)
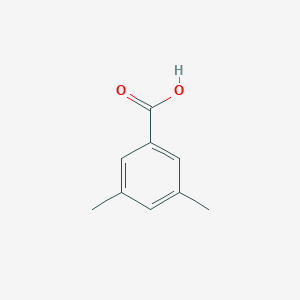
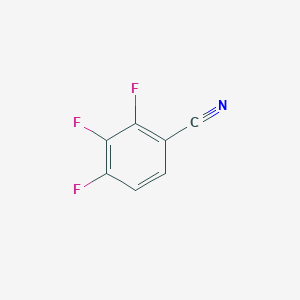
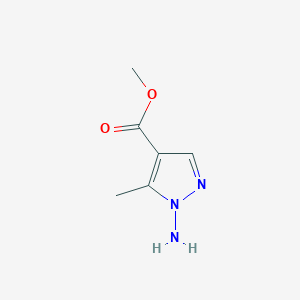
![1-[4-chloro-5-(hydroxymethyl)-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-2-yl]butan-1-ol](/img/structure/B125881.png)
